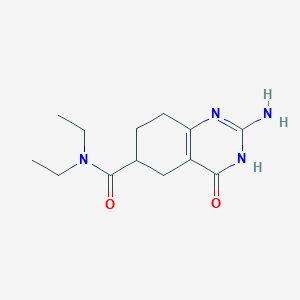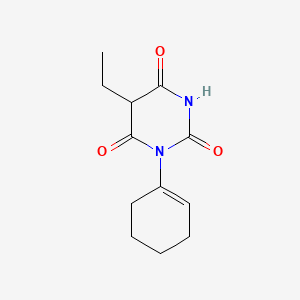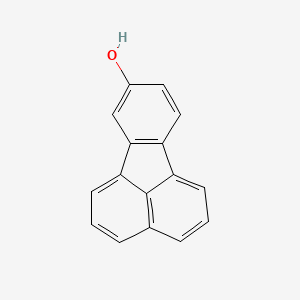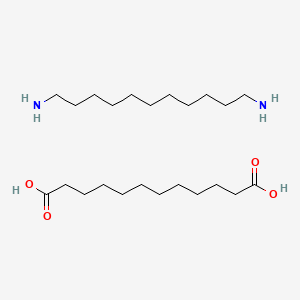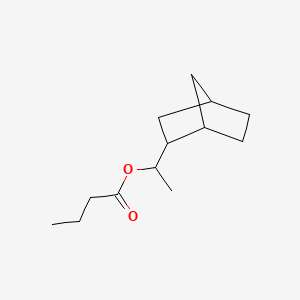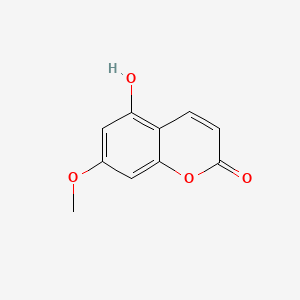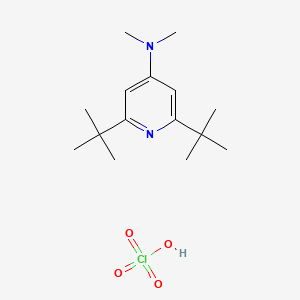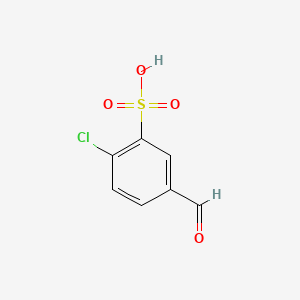
1-(4-Fluorophenyl)-2-methyl-3-morpholin-4-ylpropan-1-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-2-methyl-3-morpholin-4-ylpropan-1-one;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a morpholine ring, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-2-methyl-3-morpholin-4-ylpropan-1-one;hydrochloride typically involves the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl intermediate through a halogenation reaction.
Addition of the Methyl Group:
Formation of the Morpholine Ring: The final step involves the formation of the morpholine ring through a cyclization reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and yield, often involving the use of catalysts and controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Fluorophenyl)-2-methyl-3-morpholin-4-ylpropan-1-one;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
1-(4-Fluorophenyl)-2-methyl-3-morpholin-4-ylpropan-1-one;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Fluorophenyl)-2-methyl-3-morpholin-4-ylpropan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 1-(4-Fluorophenyl)-2-methyl-3-piperidin-4-ylpropan-1-one;hydrochloride
- 1-(4-Fluorophenyl)-2-methyl-3-pyrrolidin-4-ylpropan-1-one;hydrochloride
- 1-(4-Fluorophenyl)-2-methyl-3-thiomorpholin-4-ylpropan-1-one;hydrochloride
Uniqueness: 1-(4-Fluorophenyl)-2-methyl-3-morpholin-4-ylpropan-1-one;hydrochloride is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This compound’s unique structure allows for diverse applications and interactions that may not be observed with similar compounds.
Propriétés
Numéro CAS |
3800-16-6 |
|---|---|
Formule moléculaire |
C14H19ClFNO2 |
Poids moléculaire |
287.76 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-2-methyl-3-morpholin-4-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C14H18FNO2.ClH/c1-11(10-16-6-8-18-9-7-16)14(17)12-2-4-13(15)5-3-12;/h2-5,11H,6-10H2,1H3;1H |
Clé InChI |
ACUBUOTYUSCIMQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1CCOCC1)C(=O)C2=CC=C(C=C2)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



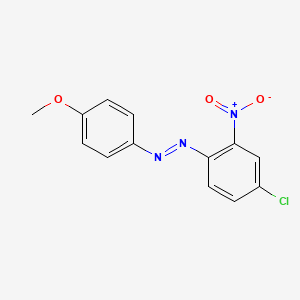

![[(9Z,19Z,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-(methylamino)-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B12653502.png)
